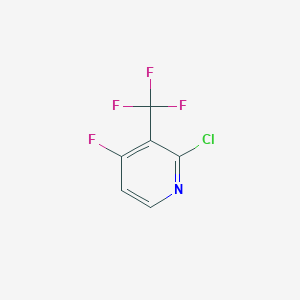

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWLMPJOUJYZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253078 | |

| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-46-0 | |

| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Fluoro-(Trifluoromethyl)pyridine Isomers

A Note to the Researcher: This technical guide addresses the physical and chemical properties of key chloro-fluoro-(trifluoromethyl)pyridine isomers. Initial searches for the specific isomer 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine did not yield specific data in publicly available chemical databases. This suggests that this particular substitution pattern may be less common or not extensively characterized in the literature.

Given the importance of positional isomerism in determining the chemical reactivity, biological activity, and physical properties of substituted pyridines, this guide provides a comprehensive comparative analysis of closely related and commercially available isomers. This approach is designed to offer valuable context and data for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Chloro-Fluoro-(Trifluoromethyl)pyridines

Substituted pyridines are fundamental building blocks in medicinal chemistry and agrochemicals. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the presence and position of chloro- and fluoro- substituents on the pyridine ring modulate the electronic properties and reactivity of the molecule, offering fine-tuning capabilities for desired applications. These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Understanding the distinct properties of each isomer is paramount for their effective utilization in synthetic chemistry and drug discovery.

Comparative Physicochemical Properties of Isomers

The physical properties of substituted pyridines are highly dependent on the substitution pattern. Below is a comparative table of the key physical properties for several relevant isomers.

| Property | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | 2-Fluoro-4-(trifluoromethyl)pyridine |

| CAS Number | 81565-18-6 | 52334-81-3[3] | 628692-22-8 | 118078-66-3 |

| Molecular Formula | C₆H₃ClF₃N | C₆H₃ClF₃N[3] | C₆H₂ClF₄N | C₆H₃F₄N |

| Molecular Weight | 181.54 g/mol | 181.54 g/mol [3] | 199.53 g/mol | 165.09 g/mol |

| Appearance | - | White or Colorless to Light orange to Yellow powder to lump to clear liquid[3] | Liquid | Colorless to Yellow clear liquid |

| Boiling Point | 146-147 °C | 147 °C | - | 110 °C |

| Density | 1.411 g/mL at 25 °C | - | 1.506 g/mL at 25 °C | 1.39 g/mL (20/20) |

| Refractive Index | n20/D 1.4490 | - | n20/D 1.440 | 1.40 |

| Flash Point | - | 65 °C | - | 23 °C |

| Melting Point | - | 29 °C | - | - |

Structural Isomerism

The arrangement of substituents on the pyridine ring dictates the molecule's electronic distribution and steric hindrance, which in turn influences its reactivity and physical properties. The diagram below illustrates the structural differences between the discussed isomers.

Caption: Structural relationships of key chloro-(trifluoromethyl)pyridine isomers.

Synthesis and Reactivity Insights

The synthesis of these halogenated trifluoromethylpyridines often involves multi-step processes. For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine. A patented method describes a route starting from vinyl n-butyl ether, which undergoes several transformations to form a 2-hydroxy-4-trifluoromethyl pyridine intermediate, followed by a chlorination reaction to yield the final product.[1] This approach is highlighted as being suitable for large-scale synthesis with mild conditions.[1]

These compounds serve as versatile intermediates. For example, 2-Chloro-4-(trifluoromethyl)pyridine is a precursor for synthesizing:

-

4,4′-bis(trifluoromethyl)-2,2′-bipyridine

-

4-(trifluoromethyl)pyridine

-

1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a key reactive site for introducing a variety of functional groups. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution.

Safety and Handling

As with all halogenated and trifluoromethylated aromatic compounds, appropriate safety precautions are essential. The following table summarizes the available GHS hazard information for the discussed isomers.

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| 2-Chloro-4-(trifluoromethyl)pyridine | Warning | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 2-Chloro-5-(trifluoromethyl)pyridine | Danger[4] | Danger | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH370: Causes damage to organsH372: Causes damage to organs through prolonged or repeated exposure[4] |

| 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | Danger | Danger | H300: Fatal if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Experimental Protocol: General Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For compounds with respiratory hazards, use a certified respirator or work in a fume hood.

-

Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. While a full dataset for the requested isomer is unavailable, data for related compounds can provide valuable reference points.

For 2-Chloro-5-(trifluoromethyl)pyridine , 1H NMR, 13C NMR, and 19F NMR spectra are available in public databases.[4] Similarly, for 2-Chloro-3-(trifluoromethyl)pyridine , 1H NMR spectral data has been published.[7] Researchers working with novel isomers would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of their synthesized compounds.

Conclusion

References

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

(n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

Okamoto, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159-170. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2021). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

Sources

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine: Structure, Synthesis, and Analysis

This guide provides a detailed technical overview of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Due to the limited publicly available data for this specific isomer, this document leverages data from the closely related and well-documented isomer, 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 628692-22-8) , to provide robust, field-proven insights into its synthesis, characterization, and handling. The principles, protocols, and analytical logic presented herein are directly applicable to the target compound.

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern chemical synthesis, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical building block.

Section 1: Chemical Structure and Physicochemical Properties

The precise arrangement of substituents on the pyridine ring dictates the molecule's reactivity and steric profile. The structure of this compound is defined by a chlorine atom at position 2, a fluorine atom at position 4, and a trifluoromethyl group at position 3.

Caption: Generalized Synthetic Workflow Diagram.

Section 3: Comprehensive Analytical Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra would be required.

-

¹H NMR : The proton spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constants will reveal their relationship (ortho-coupling).

-

¹⁹F NMR : This spectrum will be critical. It should show two distinct signals: one for the single fluorine atom on the ring and another for the -CF₃ group. The fluorine on the ring will likely show coupling to the adjacent proton, while the -CF₃ group will appear as a singlet.

-

¹³C NMR : The carbon spectrum will show six distinct signals for each carbon atom in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Step-by-Step NMR Protocol:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

-

Data Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis : Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants in all spectra to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular formula.

-

Expected M/z : The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (199.53 for C₆H₂ClF₄N). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation : Common fragmentation pathways would involve the loss of Cl, F, or CF₃ radicals.

Step-by-Step GC-MS Protocol:

-

Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection : Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method : Use a temperature gradient to separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C).

-

MS Detection : Use Electron Ionization (EI) at 70 eV.

-

Data Analysis : Identify the retention time of the main peak and analyze its corresponding mass spectrum for the molecular ion and characteristic fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a non-volatile organic compound.

Step-by-Step HPLC Purity Protocol:

-

Instrumentation : Use an HPLC system with a UV detector.

-

Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase : A gradient of acetonitrile and water is typically effective. For example, start with 40% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm.

-

Analysis : The purity is calculated based on the relative area of the main peak.

Caption: Integrated Analytical Characterization Workflow.

Section 4: Applications in Research and Development

The unique electronic properties imparted by the chloro, fluoro, and trifluoromethyl substituents make this class of pyridines highly valuable as intermediates in the synthesis of complex target molecules.

-

Agrochemicals : Trifluoromethylpyridines are key components in numerous herbicides and pesticides. [1][2]The substituents on the ring can be further modified, for example, through nucleophilic aromatic substitution of the chlorine atom, to build more complex and biologically active structures.

-

Pharmaceuticals : The TFMP moiety is a well-established pharmacophore. Its inclusion in drug candidates can enhance metabolic stability and cell membrane permeability. This building block can be used in the synthesis of kinase inhibitors, G-protein-coupled receptor modulators, and other therapeutic agents.

-

Materials Science : Halogenated pyridines can serve as ligands for creating metal complexes with specific catalytic or photophysical properties.

Section 5: Safety and Handling Protocols

Based on the GHS hazard classifications for the isomer 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, this compound should be handled with extreme care.

-

Hazard Identification :

-

H300 : Fatal if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents. [3]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Ingestion : Immediately call a poison control center or doctor. Do not induce vomiting.

-

References

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai Yuanding Biotechnology Co., Ltd. (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oda, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 173-189. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Spectroscopic Elucidation of a Key Fluoropyridine Intermediate: A Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine

Abstract

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 2-Chloro-4-(trifluoromethyl)pyridine serves as a versatile precursor for introducing the 4-(trifluoromethyl)pyridine moiety into a wide range of molecular scaffolds. A thorough understanding of its spectroscopic signature is fundamental for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Chloro-4-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-4-(trifluoromethyl)pyridine is characterized by three distinct signals corresponding to the three aromatic protons on the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(trifluoromethyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.

Data Interpretation:

The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the chlorine atom, the trifluoromethyl group, and the nitrogen atom in the pyridine ring.

| Proton | Calculated Chemical Shift (ppm)[1] | Multiplicity | Coupling Constant (J) |

| H-3 | 7.74 | d | ~5 Hz |

| H-5 | 7.91 | s | - |

| H-6 | 8.64 | d | ~5 Hz |

The calculated values are based on DFT calculations and may vary slightly from experimental values.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: The same high-field NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to a series of single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting quaternary carbons.

Data Interpretation:

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Calculated Chemical Shift (ppm)[1] |

| C-2 | 152.1 |

| C-3 | 122.3 |

| C-4 | 139.8 (q, J ≈ 34 Hz) |

| C-5 | 119.5 |

| C-6 | 150.8 |

| -CF₃ | 122.9 (q, J ≈ 273 Hz) |

The calculated values are based on DFT calculations and may vary slightly from experimental values.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar sample concentrations to ¹H NMR are sufficient.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

-

Data Acquisition: A simple one-pulse experiment is typically used. The chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm).

Data Interpretation:

For 2-Chloro-4-(trifluoromethyl)pyridine, a single sharp signal is expected for the -CF₃ group. The chemical shift will be in the characteristic region for trifluoromethyl groups attached to an aromatic ring. The absence of coupling in a proton-decoupled spectrum confirms the -CF₃ moiety.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of characteristic functional groups and bond types.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of 2-Chloro-4-(trifluoromethyl)pyridine will exhibit characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1350-1100 | C-F stretching (strong, characteristic of -CF₃) |

| ~850-750 | C-Cl stretching |

| ~900-675 | Out-of-plane C-H bending |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

Key Fragmentation Data for 2-Chloro-4-(trifluoromethyl)pyridine: [2]

| m/z | Interpretation |

| 181/183 | Molecular ion [M]⁺ / [M+2]⁺ |

| 146 | [M - Cl]⁺ |

| 117 | [M - Cl - HCN]⁺ |

| 69 | [CF₃]⁺ |

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Chloro-4-(trifluoromethyl)pyridine.

Caption: Workflow for the spectroscopic confirmation of 2-Chloro-4-(trifluoromethyl)pyridine.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of 2-Chloro-4-(trifluoromethyl)pyridine. Each technique offers a unique piece of the structural puzzle, and together, they provide an unambiguous confirmation of the molecule's identity. This guide serves as a practical reference for researchers, enabling them to confidently characterize this and similar fluorinated pyridine intermediates in their synthetic endeavors.

References

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved January 23, 2026, from [Link]

-

NIST Mass Spec Data Center. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to Key 2-Chloro-(trifluoromethyl)pyridine Isomers for Advanced Research and Development

Core Chemical Identifiers and Comparative Properties

The substitution pattern on the pyridine ring dramatically influences the chemical properties and reactivity of these molecules. The trifluoromethyl group is a strong electron-withdrawing group, which, combined with the halogen substituents, significantly impacts the electron density of the pyridine ring and the susceptibility of each position to nucleophilic or electrophilic attack.

Below is a summary of the key identifiers for several important isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N | 181.54 |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C₆H₃ClF₃N | 181.54[1] |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54[2] |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | 628692-22-8 | C₆H₂ClF₄N | 199.53[3] |

In-Depth Analysis of 2-Chloro-4-(trifluoromethyl)pyridine

This isomer is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4] Its commercial availability and well-documented reactivity make it a versatile building block.

Physicochemical Properties

A clear understanding of the physical properties is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Boiling Point | 146-147 °C | [1] |

| Density | 1.411 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4490 | [1] |

| Appearance | Colorless Oil |

Synthetic Pathways

The synthesis of 2-chloro-4-(trifluoromethyl)pyridine can be challenging due to the difficulty of directly introducing the required functional groups onto the pyridine ring.[4] A patented, multi-step approach provides a reliable method for larger-scale synthesis.[4]

The overall workflow involves the construction of the pyridine ring from acyclic precursors, which offers better control over the substitution pattern compared to direct functionalization of a pre-existing pyridine core.[4]

Caption: Synthetic pathway for 2-Chloro-4-(trifluoromethyl)pyridine.

Key Applications and Reactions

2-Chloro-4-(trifluoromethyl)pyridine is a valuable precursor for creating more complex molecules. Its primary utility lies in its role as an electrophile in cross-coupling reactions or as a substrate for nucleophilic aromatic substitution.

-

Synthesis of Herbicides and Pharmaceuticals: This compound is a key building block for various active ingredients in the agrochemical and pharmaceutical industries.[4]

-

Precursor to 4-(Trifluoromethyl)pyridine: The chlorine atom at the 2-position can be selectively removed via catalytic hydrogenation. This provides a route to 4-(trifluoromethyl)pyridine, another important building block.[5]

-

Reactor Setup: Charge a high-pressure reactor with 100g of 2-chloro-4-(trifluoromethyl)pyridine, 60g of sodium carbonate, and 300 mL of isopropanol.

-

Catalyst Addition: Add 5g of a 5% Palladium on Carbon (Pd/C) catalyst.

-

Inerting and Pressurization: Seal the reactor and purge sequentially with nitrogen and then hydrogen gas (repeat 3 times). Pressurize the reactor with hydrogen to 0.3-0.4 MPa.

-

Reaction Conditions: Heat the mixture to 35-40 °C. Maintain the hydrogen pressure throughout the reaction, which typically takes around 15 hours.

-

Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor, vent the pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting filtrate contains the product, 4-(trifluoromethyl)pyridine.

In-Depth Analysis of 2-Chloro-5-(trifluoromethyl)pyridine

This isomer is one of the most widely used trifluoromethylpyridine derivatives, particularly in the agrochemical sector. It serves as a key intermediate for several commercial herbicides.[6][7]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 29 °C | |

| Boiling Point | 147 °C | |

| Flash Point | 65 °C | |

| Appearance | White to light orange solid or liquid |

Synthetic Pathways

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline (3-methylpyridine). A high-temperature, vapor-phase reaction is employed to simultaneously chlorinate and fluorinate the starting material.[6] This process is advantageous as it allows for the production of this key intermediate in a single step.[6]

Caption: Simultaneous vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

This process highlights a key principle in industrial chemical synthesis: the trade-off between selectivity and process efficiency. While this one-step reaction is efficient, it also produces other isomers, such as 2-chloro-3-(trifluoromethyl)pyridine, requiring downstream purification.[6]

Key Applications

The primary application of this isomer is in the synthesis of aryloxyphenoxypropionate herbicides, such as Fluazifop-butyl.[6][7] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Safety and Handling

Trifluoromethylpyridines and their chlorinated derivatives require careful handling due to their potential toxicity and reactivity.

-

General Hazards: These compounds are often harmful if swallowed or inhaled.[2] They can cause skin and serious eye irritation.[1] Some derivatives may cause damage to organs through prolonged or repeated exposure.[2][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] Keep containers tightly sealed.

Conclusion

While the specific compound 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is not prominently featured in available chemical literature, a thorough understanding of its close isomers provides a strong foundation for researchers. 2-Chloro-4-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine are both highly valuable, commercially available building blocks with distinct synthetic routes and applications. Their reactivity, driven by the interplay of the chloro and trifluoromethyl substituents, allows for their incorporation into a wide array of complex target molecules in the pharmaceutical and agrochemical fields. This guide provides the necessary technical and safety information to effectively utilize these powerful reagents in your research and development endeavors.

References

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Urakabe, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-158. [Link]

-

PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Mondal, S., et al. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 24(49), 9076–9081. [Link]

-

Shanghai B-found Chemical Co., Ltd. 2-Fluoro-3-chloro-4-trifluoromethylpyridine. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]

Sources

- 1. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of metabolic stability, lipophilicity, and binding affinity to bioactive molecules. When positioned on a pyridine ring, these effects are further modulated by the electronic nature of the heterocycle, creating a privileged structural motif.

This guide provides an in-depth analysis of the reactivity profile of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine , a highly functionalized and synthetically versatile building block. Its strategic importance is underscored by its role as a key intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. We will explore the synthesis, spectroscopic characterization, and key reaction classes of this molecule, with a focus on the underlying principles that govern its reactivity and regioselectivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthon in their work.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 628692-22-8 | Sigma-Aldrich |

| Molecular Formula | C₆H₂ClF₄N | Sigma-Aldrich |

| Molecular Weight | 199.53 g/mol | Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.506 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.440 | Sigma-Aldrich |

Spectroscopic Analysis:

Detailed, publicly available spectroscopic data for this compound is limited. However, based on the analysis of structurally related compounds and general principles of NMR spectroscopy, the following characteristic signals can be predicted:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom at the 4-position.

-

¹³C NMR: The spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the chlorine and fluorine atoms will also exhibit characteristic shifts and coupling patterns.

-

¹⁹F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the trifluoromethyl group (CF₃) and another for the fluorine atom at the 4-position. The CF₃ signal will likely appear as a singlet, while the C4-F signal may show coupling to the adjacent protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for monitoring reactions involving this compound[1][2][3].

Synthesis of this compound

The synthesis of this compound is not widely reported in peer-reviewed literature, underscoring its specialized nature. However, its importance as a key intermediate for the HIV drug Doravirine has led to the development of synthetic routes, primarily disclosed in the patent literature[4]. A key strategy involves the chlorination of a pyridinone precursor.

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Agrochemical Scaffolds Utilizing 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Abstract

This technical guide details the strategic application of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine as a potent and versatile building block in the synthesis of advanced agrochemical intermediates. The trifluoromethyl group at the C3 position profoundly influences the electron-deficient nature of the pyridine ring, thereby activating the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). This note elucidates the principles of regioselectivity that govern these substitutions, providing a rationale for the preferential reaction at the C4 position. We present detailed, field-tested protocols for the selective functionalization at the C4 position via SNAr, followed by subsequent derivatization at the C2 position using palladium-catalyzed cross-coupling reactions. These methodologies offer a robust pathway to construct complex, highly functionalized pyridine scaffolds, which are central to the discovery of novel fungicides, herbicides, and insecticides.

Introduction: The Strategic Value of the Pyridine Core

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved membrane transport, which collectively contribute to heightened biological efficacy. The subject of this guide, this compound, is an exemplary starting material, engineered for sequential and controlled functionalization.

Reactivity Profile and Electronic Landscape

The synthetic utility of this molecule is dictated by the electronic interplay of its substituents:

-

Pyridine Nitrogen: Acts as a powerful electron-withdrawing group via induction and resonance, creating electron-deficient centers at the C2, C4, and C6 positions.

-

Trifluoromethyl Group (C3): As one of the strongest electron-withdrawing groups in organic chemistry, the -CF3 group provides immense activation for nucleophilic attack at the adjacent C2 and C4 positions.

-

Halogen Substituents (C2-Cl, C4-F): These serve a dual role. They further activate the ring towards SNAr and, critically, function as leaving groups for the introduction of new functionalities.

This specific arrangement of substituents creates a fascinating challenge of regioselectivity, which, when properly understood and controlled, unlocks a vast chemical space for agrochemical discovery.

The Cornerstone of Synthesis: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary consideration when using this compound is predicting which halogen will be displaced by a nucleophile. In the context of SNAr on electron-deficient aromatic rings, the reaction rate is determined by the stability of the intermediate Meisenheimer complex and the leaving group's ability.

Causality of Preferential C4-Substitution

Nucleophilic attack can, in principle, occur at either C2 or C4. Both positions are activated ("ortho" and "para" to the ring nitrogen, respectively), and attack at either site leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.[3]

However, the rate of SNAr is highly dependent on the nature of the leaving group. For halogenated pyridines, the order of reactivity is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the high-energy anionic intermediate.[3] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine does. It has been demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[4][5]

Therefore, we can confidently predict that nucleophiles will preferentially attack the C4 position , displacing the fluoride ion.

Caption: Predicted SNAr mechanism favoring C4 attack.

Application Protocol I: Regioselective C4-O-Arylation

This protocol describes a model SNAr reaction using 4-methoxyphenol as the nucleophile to generate a diaryl ether scaffold, a common motif in fungicides.

Methodology

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq, 5.0 mmol, 1.08 g) and anhydrous N,N-Dimethylformamide (DMF, 25 mL).

-

Nucleophile Addition: Add 4-methoxyphenol (1.1 eq, 5.5 mmol, 0.68 g) to the solution.

-

Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.5 eq, 7.5 mmol, 1.04 g).

-

Expert Insight: K2CO3 is a mild base sufficient to deprotonate the phenol without promoting side reactions. Stronger bases like NaH are often unnecessary and can lead to decomposition of the starting material.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up: a. Cool the mixture to room temperature. b. Pour the reaction mixture into ice-water (100 mL). c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the desired product, 2-chloro-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine.

Self-Validation & Expected Data

A successful reaction is validated by the disappearance of the starting material and the emergence of a single major product spot on TLC.

| Parameter | Expected Value | Justification |

| Yield | 85-95% | Highly activated substrate and efficient SNAr conditions. |

| 19F NMR | Disappearance of CF signal | Confirms displacement of the fluoride. |

| 1H NMR | Appearance of new aromatic signals | Signals corresponding to the 4-methoxyphenoxy group will be present. |

| Mass Spec (ESI+) | [M+H]+ at m/z ~318.03 | Corresponds to the molecular formula C13H9ClF3NO2. |

Application Protocol II: Sequential C2-Functionalization via Suzuki Coupling

The product from Protocol I, which retains the C2-chloro substituent, is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the introduction of carbon-based substituents, dramatically increasing molecular complexity.

Caption: Sequential functionalization workflow.

Methodology

-

Reagent Preparation: In an oven-dried Schlenk tube, combine 2-chloro-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (1.0 eq, 2.0 mmol, 0.64 g), phenylboronic acid (1.2 eq, 2.4 mmol, 0.29 g), and cesium carbonate (Cs2CO3) (2.0 eq, 4.0 mmol, 1.30 g).

-

Expert Insight: Cesium carbonate is a highly effective base for Suzuki couplings involving electron-deficient chloro-heterocycles.

-

-

Catalyst Addition: Add Pd(PPh3)4 (3 mol%, 0.06 mmol, 0.07 g).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (N2 or Ar) three times. Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe.

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12 hours.

-

Monitoring: Monitor for the consumption of the starting material by LC-MS.

-

Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite®. c. Wash the filtrate with water (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine.

Conclusion

This compound is a superior building block for constructing complex agrochemical candidates due to its predictable and highly regioselective reactivity. The pronounced electronic activation by the -CF3 group, combined with the differential reactivity of the C4-F and C2-Cl bonds, allows for a programmed, two-step functionalization. The protocols provided herein demonstrate a reliable pathway, first through a selective SNAr at the C4 position, followed by a robust Suzuki cross-coupling at the C2 position. This strategic approach provides researchers with a powerful tool for the rapid generation of diverse and novel pyridine-based molecular libraries, accelerating the discovery of next-generation crop protection agents.

References

-

CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.

-

CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.

-

CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. Googleapis.com.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.

-

nucleophilic aromatic substitutions. YouTube.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate.

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and agrochemical synthesis due to its dual halogen functionalities, which allow for controlled, regioselective molecular elaboration.[1][2] We will dissect the underlying mechanistic principles governing its reactivity, present field-proven protocols for selective substitution with various nucleophiles, and offer insights into reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this substrate in complex synthesis projects.

Introduction: A Privileged Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative. Its utility stems from three key structural features:

-

An Electron-Deficient Pyridine Core: The inherent electron-withdrawing nature of the pyridine nitrogen atom depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3][4]

-

A Powerful Activating Group: The trifluoromethyl (-CF3) group at the 3-position is a potent electron-withdrawing group that further enhances the electrophilicity of the pyridine ring, significantly accelerating the rate of nucleophilic aromatic substitution.[5][6]

-

Two Orthogonal Leaving Groups: The presence of a chlorine atom at the C-2 position and a fluorine atom at the C-4 position presents a unique opportunity for regioselective functionalization. The differential reactivity of these two halogens under specific conditions allows chemists to precisely control which position is substituted.[7]

These characteristics make this compound a valuable intermediate for constructing complex molecules with tailored biological activities.

Mechanistic Rationale: The Principles of Regioselectivity

The reactions discussed herein proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.

The SNAr Pathway

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5] The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is almost always the initial attack by the nucleophile.[5] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.

Caption: Regioselectivity in nucleophilic substitution reactions.

Experimental Protocols

General Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and many of the products are harmful if swallowed, inhaled, or in contact with skin. [8]

Protocol 1: Selective Amination at the C-4 Position

This protocol describes the preferential displacement of the C-4 fluorine with a primary or secondary amine.

-

Objective: To synthesize 2-chloro-N-substituted-3-(trifluoromethyl)pyridin-4-amines.

-

Rationale: The C-4 position is the most electronically activated site, allowing for substitution at moderate temperatures, preserving the C-2 chlorine for subsequent transformations. A polar aprotic solvent like DMSO or NMP is used to accelerate SNAr reactions. A base is required to neutralize the HF generated in situ.

-

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the desired amine (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Add a polar aprotic solvent (e.g., DMSO, NMP, or DMF) to achieve a substrate concentration of approximately 0.5 M.

-

Stir the reaction mixture at a temperature between 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-amino-pyridine derivative.

-

Protocol 2: Selective Alkoxylation at the C-4 Position

This protocol details the synthesis of 2-chloro-4-alkoxy-3-(trifluoromethyl)pyridine derivatives.

-

Objective: To displace the C-4 fluorine with an alcohol-derived nucleophile.

-

Rationale: A strong base is used to deprotonate the alcohol, generating a potent alkoxide nucleophile. Anhydrous conditions are critical to prevent the consumption of the base by water. The reaction is typically performed at low to moderate temperatures to ensure high selectivity for the C-4 position.

-

Step-by-Step Methodology:

-

In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of the desired alcohol (1.5 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive alcohols.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous work-up as described in Protocol 1 (steps 6-8).

-

Purify the crude product by flash column chromatography.

-

Data Summary Table

The following table summarizes expected outcomes and conditions for various nucleophiles.

| Nucleophile Class | Example Nucleophile | Target Position | Typical Solvent | Temperature Range | Expected Product |

| Nitrogen | Benzylamine, Morpholine | C-4 (Fluoro) | DMSO, NMP | 60 - 80 °C | 4-Amino-2-chloro-pyridine |

| Nitrogen | Ammonia (aq.) [9] | C-2 (Chloro) | Water/Ether | 130 - 160 °C | 2-Amino-4-fluoro-pyridine |

| Oxygen | Sodium Methoxide | C-4 (Fluoro) | THF, Methanol | 0 - 50 °C | 2-Chloro-4-methoxy-pyridine |

| Sulfur | Sodium Thiophenoxide | C-4 (Fluoro) | DMF, THF | 25 - 60 °C | 2-Chloro-4-(phenylthio)-pyridine |

Note: Substitution at the C-2 position generally requires significantly higher temperatures or pressures and may result in a mixture of products if the C-4 position is not already blocked.

Caption: A general experimental workflow for SNAr reactions.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. By understanding the fundamental principles of the SNAr mechanism and the factors governing regioselectivity, researchers can harness its reactivity to achieve controlled, site-selective functionalization. The kinetic preference for substitution at the C-4 position under mild conditions provides a reliable strategy for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles, while leaving the C-2 chloro substituent intact for further synthetic diversification. The protocols provided herein serve as a robust starting point for the development of novel molecular entities in the fields of drug discovery and materials science.

References

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

- EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

Fujita, T., et al. - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Ashenhurst, J. - Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

-

Evans, M. - 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Semantic Scholar - Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

-

Problems in Chemistry - Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Baran, P. S. - Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

-

Bunnett, J.F., and Zahler, R.E. - Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

-

da Silva, G. M. F., et al. - Scheme 30. Selective nucleophilic aromatic substitution to furnish... ResearchGate. [Link]

-

Kim, H., et al. - Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

-

Dainter, R. S., et al. - Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Chem Help ASAP - SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

Abdrakhmanova, G., et al. - 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. PubMed Central. [Link]

-

FAQ - How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ. [Link]

-

Saito, N., et al. - 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Ranjbar-Karimi, R., et al. - Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

-

PubChem - 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem. [Link]

-

Product Information - 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Manufacturer Website. [Link]

Sources

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

Scale-up synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

An Application Note and Protocol for the Scale-up Synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in the development of advanced pharmaceutical and agrochemical agents. Traditional synthetic routes often present challenges in terms of scalability, safety, and cost-efficiency.[1] This application note details a robust and validated two-step synthetic strategy commencing from 3-(Trifluoromethyl)pyridine-2,4-diol. The protocol emphasizes procedural safety, reaction optimization, and analytical validation, designed to meet the rigorous demands of industrial production and drug development professionals.

Introduction and Strategic Rationale

The unique substitution pattern of this compound imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs) and agrochemicals, including enhanced metabolic stability, binding affinity, and bioavailability.[2] However, the synthesis of such highly functionalized pyridine rings is non-trivial. Methods involving the direct introduction of functional groups onto a pyridine core can be difficult to control and scale, often involving harsh conditions or expensive reagents.[1]

Our developed strategy circumvents these issues by employing a logical sequence of well-established, scalable industrial reactions: a deoxychlorination followed by a selective halogen-exchange (Halex) fluorination. This approach offers superior control over regioselectivity and is more amenable to large-scale production compared to building the pyridine ring from acyclic precursors.[3]

Retrosynthetic Analysis and Workflow

The chosen synthetic pathway is based on a two-step transformation from the readily accessible precursor, 3-(Trifluoromethyl)pyridine-2,4-diol.

Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of the target molecule.

Causality of Strategic Choice:

-

Step 1 (Deoxychlorination): The conversion of the pyridinediol to the corresponding dichloro derivative is a high-yielding, standard transformation using common industrial reagents like phosphorus oxychloride (POCl₃).

-

Step 2 (Selective Halogen Exchange): The crux of this strategy lies in the differential reactivity of the two chlorine atoms in the intermediate. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This is due to the strong electron-withdrawing effect of both the adjacent trifluoromethyl group and the ring nitrogen, which stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack at C4. This inherent electronic bias allows for a highly selective replacement of the C4-chloro group with fluoride, using an appropriate fluoride source like spray-dried potassium fluoride (KF).

Experimental Protocols and Methodologies

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves, must be worn at all times. All glassware must be oven-dried prior to use.

Protocol 1: Synthesis of 2,4-Dichloro-3-(trifluoromethyl)pyridine

This protocol details the conversion of 3-(Trifluoromethyl)pyridine-2,4-diol to its dichloro derivative.

Workflow Diagram:

Caption: Step-by-step workflow for the deoxychlorination reaction.

Procedure:

-

Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet and a gas scrubber (containing aqueous NaOH), and a thermocouple.

-

Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-(Trifluoromethyl)pyridine-2,4-diol (1.0 kg, 5.18 mol).

-

Controlled Addition: Slowly add phosphorus oxychloride (POCl₃, 1.6 L, 17.1 mol, 3.3 equiv) to the reactor via an addition funnel over 60-90 minutes. Maintain the internal temperature below 40 °C during the addition using a chiller. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (<1% remaining).

-

Work-up (Quenching): Cool the reaction mixture to room temperature (20-25 °C). In a separate, larger reactor, prepare a stirred mixture of crushed ice and water (10 kg). Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry, ensuring the quench temperature does not exceed 30 °C.

-

Neutralization & Extraction: Slowly add 50% (w/w) aqueous sodium hydroxide solution to the quenched mixture to adjust the pH to 7-8. The product will separate as an oil. Extract the aqueous layer with dichloromethane (DCM, 3 x 2 L).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain 2,4-Dichloro-3-(trifluoromethyl)pyridine as a clear liquid.

Protocol 2: Selective Halogen Exchange Fluorination

This protocol describes the selective conversion of 2,4-Dichloro-3-(trifluoromethyl)pyridine to the final product.

Procedure:

-

Reactor Setup: Use a 5 L reactor equipped as in Protocol 1, ensuring the system is scrupulously dry.

-

Charging Reagents: Charge the reactor with spray-dried potassium fluoride (KF, 451 g, 7.77 mol, 1.8 equiv), sulfolane (2.0 L), and 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 kg, 4.32 mol).

-

Reaction: Heat the stirred slurry to 160-170 °C and maintain for 12-18 hours. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction, but it may complicate purification.

-

Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS.

-

Work-up: Cool the reaction mixture to 50-60 °C. Add toluene (2 L) and water (2 L) and stir vigorously. Separate the organic layer.

-

Washing: Wash the organic layer with water (2 x 2 L) to remove residual sulfolane and KF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by fractional vacuum distillation to yield this compound with high purity.

Quantitative Data and Characterization

The following table summarizes typical results obtained during the scale-up synthesis.

| Parameter | Step 1: Deoxychlorination | Step 2: Halex Fluorination |

| Starting Material | 3-(Trifluoromethyl)pyridine-2,4-diol | 2,4-Dichloro-3-(trifluoromethyl)pyridine |

| Product | 2,4-Dichloro-3-(trifluoromethyl)pyridine | This compound |

| Typical Scale | 1.0 kg | 1.0 kg |

| Yield | 85-92% | 78-85% |

| Purity (by GC) | >98% | >99% |

| Key Reagents | POCl₃ | Spray-dried KF, Sulfolane |

| Reaction Temp. | 105-110 °C | 160-170 °C |

| Reaction Time | 8-12 hours | 12-18 hours |

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR & ¹⁹F NMR: To confirm the structure and regiochemistry of halogen substitution.

-

¹³C NMR: To confirm the carbon framework.[4]

-

GC-MS: To determine purity and identify any minor impurities.

Process Safety and Scale-Up Considerations

-

Exotherm Control: Both the deoxychlorination with POCl₃ and its subsequent quenching are highly exothermic. Large-scale operations require reactors with adequate cooling capacity and a slow, controlled rate of addition to manage heat evolution and prevent runaway reactions.

-

Handling of Corrosives: Phosphorus oxychloride is highly corrosive and reacts violently with water. All transfers must be conducted under anhydrous conditions in a closed system. Personnel must be trained in handling such hazardous materials.

-

Anhydrous Conditions: The Halex fluorination is extremely sensitive to moisture, which can deactivate the KF reagent. Spray-dried KF and anhydrous solvents are critical for high conversion.

-

High-Temperature Operations: The fluorination step requires high temperatures. Ensure the reactor system is rated for the operational temperature and pressure. Use a stable, high-boiling point solvent like sulfolane.

-

Waste Disposal: The aqueous waste from the POCl₃ quench will be acidic and must be neutralized before disposal. Solvent waste must be handled according to local environmental regulations.

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

FAQ - How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Available at: [Link]

-

Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

- EP0110690A1 - Preparation of \trifluoromethyl\pyridines - Google Patents.

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents.

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Org. Synth., 101, 242–257. Available at: [Link]

-

Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28256–28282. Available at: [Link]

-

DiMagno, S. G., et al. (2021). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 86(1), 108-116. Available at: [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

-

Patsnap. Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

-

ResearchGate. Precursors and products from the Sandmeyer reaction. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Available at: [Link]

-

Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

Sources

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: NMR Analysis for Impurity Profiling of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine Derivatives

Welcome to the technical support center for NMR-based impurity analysis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the critical task of identifying and quantifying impurities in these complex fluorinated molecules.

The presence of multiple fluorine atoms (on the pyridine ring and in the trifluoromethyl group) makes NMR, particularly ¹⁹F NMR, an exceptionally powerful tool.[1][2] It offers high sensitivity and a wide chemical shift range, often providing a clear window for detecting and quantifying fluorine-containing impurities, even at levels around 0.1 mole%.[1] This guide provides practical, in-depth solutions to common challenges encountered during these analyses, structured in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the application of NMR for impurity profiling of fluorinated pyridines.

Q1: Why is NMR, especially ¹⁹F NMR, a preferred method for analyzing impurities in these compounds?

A1: NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each impurity.[3][4] For this compound derivatives, ¹⁹F NMR offers several distinct advantages:

-

High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, leading to strong, easily detectable signals.[5]

-